molecular formula C22H14F3N3O2 B2442740 3,4-difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide CAS No. 899969-47-2

3,4-difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Cat. No.: B2442740
CAS No.: 899969-47-2
M. Wt: 409.368
InChI Key: DSTMGXBNBYZVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a synthetic benzamide derivative incorporating a 4-oxoquinazolin-3(4H)-yl scaffold, a structure recognized for its significant potential in antimicrobial research . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Primary Research Applications and Value: The core 4-oxoquinazolin-3(4H)-yl pharmacophore present in this compound is associated with potent inhibitory activity against Gram-positive bacteria, particularly Staphylococcus aureus . Structural analogs have demonstrated minimum inhibitory concentrations (MICs) in the range of 0.25-0.5 µg/mL, suggesting that this chemotype can effectively counter multidrug-resistant bacterial strains, including methicillin-resistant and vancomycin-resistant S. aureus (MRSA/VRS) . Researchers can utilize this compound to explore novel antibacterial mechanisms and overcome existing resistance pathways. Mechanism of Action Insights: While the exact mechanism of action for this specific molecule is under investigation, related benzamide and quinazolinone derivatives are known to interact with a variety of biological targets. Some benzamide analogs function as selective antagonists for ion channels such as the Zinc-Activated Channel (ZAC) , while other quinazolinone-based compounds have been investigated for their activity at neurotransmitter receptor sites . The strategic incorporation of fluorine atoms is a common medicinal chemistry strategy to influence a compound's pharmacokinetic properties, including its metabolic stability and membrane permeability. This product is offered exclusively for use in non-clinical, non-therapeutic laboratory research. It has not been approved for human or animal consumption.

Properties

IUPAC Name

3,4-difluoro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3N3O2/c1-12-26-19-5-3-2-4-15(19)22(30)28(12)14-7-9-17(24)20(11-14)27-21(29)13-6-8-16(23)18(25)10-13/h2-11H,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTMGXBNBYZVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.

    Fluorination: Introduction of fluorine atoms at specific positions on the aromatic rings can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling Reactions: The final coupling of the fluorinated quinazolinone with a difluorobenzamide derivative can be performed using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinazolinone ring, forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings, especially those with fluorine atoms, can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds related to quinazolin derivatives exhibit significant antimicrobial activity. For instance, derivatives of quinazoline have been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The structure of 3,4-difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide suggests it may possess similar properties due to the presence of fluorine atoms which can enhance biological activity through improved binding to target enzymes or receptors .

Anticancer Potential

Quinazoline derivatives are also being investigated for their anticancer properties. The compound's structure allows for interaction with various molecular targets involved in cancer cell proliferation and survival. Preliminary studies suggest that modifications in the quinazoline ring can lead to increased cytotoxicity against cancer cell lines, making it a candidate for further development in cancer therapeutics.

Structural Characterization

Crystallographic studies using X-ray diffraction have provided insights into the spatial arrangement of atoms within the molecule. The planar configuration of the compound facilitates interactions with biological targets, which is critical for its activity.

Case Study: Antimicrobial Activity

A study published in RSC Advances highlighted the antimicrobial screening of various quinazoline derivatives, including those similar to this compound. The results demonstrated significant antibacterial activity against Mycobacterium smegmatis, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study: Anticancer Activity

Another research effort focused on the anticancer properties of fluorinated quinazolines. The study showed that specific structural modifications led to enhanced cytotoxic effects on cancer cell lines. This suggests that this compound could be optimized for improved efficacy against tumors.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide would depend on its specific biological target. Generally, the quinazolinone core can interact with various enzymes or receptors, potentially inhibiting their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazolinone derivative used as an anti-cancer agent.

    Erlotinib: Another quinazolinone-based drug with similar applications.

    Lapatinib: A dual tyrosine kinase inhibitor with a quinazolinone core.

Uniqueness

3,4-Difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is unique due to its specific substitution pattern, which can confer distinct electronic properties and biological activities compared to other quinazolinone derivatives. The presence of multiple fluorine atoms can enhance metabolic stability and bioavailability, making it a promising candidate for further research and development.

Biological Activity

3,4-Difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the synthesis, molecular characteristics, and biological activities of this compound, focusing on its interactions with various biological targets and its therapeutic potential.

Molecular Structure and Synthesis

The compound's molecular structure includes multiple fluorine substituents and a quinazoline moiety, which are known to enhance biological activity through increased lipophilicity and improved binding affinity to target proteins. The synthesis typically involves multi-step reactions optimizing yield and selectivity through specific reaction conditions such as temperature and solvent choice.

Biological Activity

1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that certain quinazoline derivatives can inhibit the growth of various cancer cell lines. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. In vitro assays have demonstrated that related compounds can achieve IC50 values in the low micromolar range against human lung cancer cells (A549), suggesting promising anticancer potential .

2. Enzyme Inhibition
Molecular docking studies reveal that this compound may interact with key enzymes involved in metabolic pathways. For example, docking simulations indicate strong binding affinity to dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. The binding energy calculated from these studies suggests a favorable interaction, potentially leading to effective enzyme inhibition .

3. Antimicrobial Properties
Preliminary studies have suggested antimicrobial activity against various pathogens. The presence of electronegative fluorine atoms in the structure is believed to enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy against resistant strains .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (µM)Mechanism of Action
AnticancerA549 Cells35.39Inhibition of cell proliferation
Enzyme InhibitionDHFR-Competitive inhibition
AntimicrobialVarious Bacteria-Disruption of membrane integrity

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Case Study on Anticancer Activity : A study evaluated a series of quinazoline derivatives, including those structurally similar to this compound, demonstrating significant cytotoxic effects on A549 cells with an IC50 value comparable to established chemotherapeutics .
  • Enzyme Interaction Studies : Research involving molecular docking has shown that similar compounds can form stable complexes with DHFR, suggesting potential for development as anti-cancer agents targeting folate metabolism .

Q & A

Q. What are the critical steps for synthesizing 3,4-difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide?

The synthesis involves multi-step reactions, including:

  • Condensation of fluorinated benzoyl chloride with a quinazolinone-containing aniline derivative.
  • Optimization of solvent systems (e.g., acetonitrile or DMF) and temperature (60–80°C) to enhance coupling efficiency .
  • Purification via column chromatography and validation using TLC for reaction monitoring .
  • Final characterization via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which analytical techniques are essential for confirming the compound’s purity and structure?

  • NMR Spectroscopy : 19^{19}F NMR is critical for verifying fluorine substituent positions, while 1^1H NMR identifies proton environments in the quinazolinone and benzamide moieties .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) ensures >95% purity, using a C18 column and acetonitrile/water gradient .
  • Mass Spectrometry : HRMS (ESI+) confirms the molecular ion peak matching the theoretical mass .

Q. How does the presence of fluorine atoms influence the compound’s physicochemical properties?

Fluorine substituents increase electronegativity, enhancing metabolic stability and membrane permeability. Comparative studies with non-fluorinated analogs show improved solubility in polar aprotic solvents (e.g., DMSO) but reduced aqueous solubility, requiring formulation optimization .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Solvent Selection : Use anhydrous DMF to stabilize intermediates and reduce hydrolysis .
  • Catalyst Screening : Employ coupling agents like HATU or EDCI for efficient amide bond formation .
  • Temperature Control : Maintain 70–80°C during cyclization to prevent decomposition of the quinazolinone core .
  • Byproduct Analysis : LC-MS identifies side products (e.g., dehalogenated intermediates), guiding iterative condition refinement .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Dose-Response Replication : Validate potency (e.g., IC50_{50}) in multiple cell lines (e.g., HeLa, HEK293) under standardized conditions .
  • Structural Analog Comparison : Compare with diflubenzuron-like derivatives to isolate the impact of the 2-methyl-4-oxoquinazolinyl group .
  • Meta-Analysis : Use computational tools (e.g., PubChem BioAssay) to cross-reference activity datasets and identify confounding variables (e.g., assay pH) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina, focusing on hydrogen bonding with the quinazolinone oxygen and hydrophobic interactions with fluorine substituents .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories in GROMACS to validate docking poses .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to acidic (pH 3), basic (pH 9), and oxidative (H2_2O2_2) conditions, monitoring degradation via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions .

Data Analysis & Experimental Design

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Core Modifications : Synthesize analogs with varying substituents on the quinazolinone (e.g., Cl, Br) and benzamide (e.g., methoxy, nitro) groups .
  • Bioassay Profiling : Test against enzymatic targets (e.g., topoisomerase II) and cancer cell lines, correlating activity with Hammett sigma constants or LogP values .

Q. What experimental approaches address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic Profiling : Measure plasma half-life and bioavailability in rodent models, adjusting formulations (e.g., PEGylation) to enhance solubility .
  • Metabolite Identification : Use LC-MS/MS to detect Phase I/II metabolites in liver microsomes, identifying inactivation pathways .

Q. How to validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein-ligand complex stability after heating lysates, confirming target binding .
  • Knockdown/Rescue Experiments : Use siRNA to silence putative targets (e.g., kinases) and assess rescue of compound-induced phenotypes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.